molecular formula C52H81N7O16 B1671083 Echinocandin B CAS No. 54651-05-7

Echinocandin B

Cat. No. B1671083
CAS RN: 54651-05-7
M. Wt: 1060.2 g/mol
InChI Key: FAUOJMHVEYMQQG-HVYQDZECSA-N
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Description

Echinocandin B is a naturally occurring cyclic hexapeptide with a linoleoyl side chain . It belongs to a class of antifungal agents called echinocandins, which inhibits the synthesis of glucan, a major component of the fungal cell wall, via noncompetitive inhibition of a crucial enzyme, β- (1→3)- D -glucan synthase .


Synthesis Analysis

Echinocandin B is the key precursor compound of the antifungal drug Anidulafungin . The effects of the five precursor amino acids on Echinocandin B biosynthesis were investigated . It was found that although L-threonine was a main compound of the hexapeptide scaffold of Echinocandin B, exogenous addition of L-threonine had no significant effect on the increase of Echinocandin B fermentation titer . Meanwhile, the Echinocandin B fermentation titer with methyl oleate showed two times higher than that of the other carbon sources .


Molecular Structure Analysis

Echinocandins are cyclic non-ribosomal hexapeptides equipped with a lipophilic side chain . They are produced by filamentous fungi (Ascomycota) of the classes Leotiomycetes (mostly Helotiales) and Eurotiomycetes (Aspergillaceae) .


Chemical Reactions Analysis

The transcription level analysis of the key genes for Echinocandin B biosynthesis indicated that the gene an655543 related to L-threonine biosynthesis showed higher value during the fermentation process . Therefore, the exogenous addition of L-threonine had no obvious affection . Furthermore, it indicated that the transcription level of gene ecdA might be the main restriction factor for the Echinocandin B biosynthesis .


Physical And Chemical Properties Analysis

Echinocandin B is a lipopeptide antifungal agent produced by several species of Aspergillus . It has a complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids .

Scientific Research Applications

  • Fermentation and Production Optimization : Research by Niu et al. (2020) focused on enhancing Echinocandin B (ECB) production through fermentation, demonstrating that mycelium morphology significantly influences ECB titer. The study discovered that using methyl oleate as a carbon source and adding microparticles like talcum powder can significantly increase ECB production (Niu et al., 2020).

  • Biosynthetic Gene Cluster Identification : Cacho et al. (2012) identified the biosynthetic gene cluster of echinocandin B in Emericella rugulosa, which includes genes encoding for nonribosomal peptide synthetase and oxygenases. This research is crucial for understanding the molecular basis of ECB production (Cacho et al., 2012).

  • Improving Production Strains : Hodges et al. (2000) described the characterization of a mutant Aspergillus nidulans strain blocked in sterigmatocystin biosynthesis, which led to an increased production of ECB. This approach combines classical strain improvement methods with molecular genetics (Hodges et al., 2000).

  • Separation and Purification Methods : Zou et al. (2015) developed a one-step macroporous resin adsorption chromatography method for ECB purification from Aspergillus nidulans fermentation broth. This method significantly improved the purity and recovery yield of ECB (Zou et al., 2015).

  • Understanding Echinocandin Structure and Biosynthesis : Hüttel (2020) provided a comprehensive overview of echinocandin biosynthesis, highlighting the complex structure of these antifungal lipopeptides and their semisynthetic manufacturing process. This review also discussed the diverse structural elements and their biosynthetic background (Hüttel, 2020).

Safety And Hazards

Echinocandin B is harmful if swallowed and causes serious eye irritation . It is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUOJMHVEYMQQG-HVYQDZECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H81N7O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027535
Record name Echinocandin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1060.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echinocandin B

CAS RN

54651-05-7
Record name Echinocandin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinocandin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terpenyl]-4-il]carbonyl] -L-ornitin]echinokandin B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECHINOCANDIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW0ZW8ZTQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,850
Citations
RA Cacho, W Jiang, YH Chooi… - Journal of the …, 2012 - ACS Publications
… We report here the biosynthetic gene cluster of echinocandin B 1 from Emericella rugulosa … Deletions in the ecdA, and htyA genes validate their essential roles in echinocandin B …
Number of citations: 141 pubs.acs.org
LAVD BOECK, DS FUKUDA, BJ ABBOTT… - The Journal of …, 1989 - jstage.jst.go.jp
… Echinocandin B (ECB) is a lipopeptide antifungal agent produced by several species of Aspergillus. The lipid side chain of cyclic lipopeptides is knownto be an important determinant …
Number of citations: 116 www.jstage.jst.go.jp
R Petraitiene, V Petraitis, AH Groll… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… B nucleus) was the first echinocandin B developed for clinical trials. This early echinocandin … LY303366 (LY), a terphenyl-substituted echinocandin B, demonstrates potent and non-cross…
Number of citations: 119 journals.asm.org
AR Cockshott, BE Hartman - Process biochemistry, 2001 - Elsevier
Particle swarm optimization was used to improve the medium for the production of Echinocandin B (ECB) by Aspergillus nidulans. Fifteen medium ingredients were optimized using a …
Number of citations: 105 www.sciencedirect.com
W Hüttel, L Youssar, BA Grüning… - BMC …, 2016 - bmcgenomics.biomedcentral.com
… the echinocandin B gene … echinocandin B biosynthesis in A. pachycristatus can be aligned into a continuous sequence (Ecd/Hty), which is virtually identical with the echinocandin B …
Number of citations: 28 bmcgenomics.biomedcentral.com
L Shao, J Li, A Liu, Q Chang, H Lin… - Applied and …, 2013 - Am Soc Microbiol
… catalyzes the cleavage of the linoleoyl group of echinocandin B, a key step in the process of … yield of echinocandin B nucleus is low. In our study, the echinocandin B deacylase gene …
Number of citations: 35 journals.asm.org
SP Zou, M Liu, QL Wang, Y Xiong, K Niu… - … of Chromatography B, 2015 - Elsevier
… Nine kinds of macroporous resins were tested and HP-20 was found best for echinocandin B … The static equilibrium adsorption data of echinocandin B were fitted to the Langmuir …
Number of citations: 34 www.sciencedirect.com
J Mattay, S Houwaart, W Hüttel - Applied and Environmental …, 2018 - Am Soc Microbiol
… proline hydroxylase from the echinocandin B biosynthetic cluster in … 3-Hyp in echinocandin B biosynthesis is due solely to a … the proline hydroxylase from echinocandin B biosynthesis in …
Number of citations: 19 journals.asm.org
SP Zou, X Han, HY Zhu, Q Sheng, H Tang… - International Journal of …, 2021 - Elsevier
… Echinocandin B deacylase (ECBD) from Actinoplanes utahensis can be applied to produce echinocandin B nucleus (ECBN), an essential intermediate of the echinocandins antifungal …
Number of citations: 3 www.sciencedirect.com
AJ Kreuzman, RL Hodges, JR Swartling… - Journal of Industrial …, 2000 - Springer
… echinocandin B, a neutral lipopeptide. A deacylase from Actinoplanes utahensis catalyzes cleavage of the linoleoyl group from echinocandin B, a … analogues of echinocandin B. The two …
Number of citations: 41 link.springer.com

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